molecular formula C29H31N3O3 B2551801 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1018163-81-9

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2551801
CAS No.: 1018163-81-9
M. Wt: 469.585
InChI Key: CZSXHAXRVXCCMZ-UHFFFAOYSA-N
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Description

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a pyrrolidinone ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include phenols, amines, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
  • 4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Uniqueness

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

  • Molecular Formula : C29H31N3O3
  • Molecular Weight : 469.6 g/mol
  • IUPAC Name : 4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
  • InChI Key : DZAVLAJQBMJEJO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Attachment of the Pyrrolidinone Moiety : Reaction between the benzimidazole intermediate and a pyrrolidinone derivative.
  • Introduction of the 2,4-Dimethylphenoxy Group : This is achieved through etherification with 2,4-dimethylphenol in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor signaling pathways, influencing processes such as:

  • Enzymatic Activity : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It potentially interacts with receptors that regulate cellular responses.

Pharmacological Studies

Recent studies have evaluated the compound's potential therapeutic applications:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
    CompoundIC50 (μM)Target
    4-{...}5.0Staphylococcus aureus
    4-{...}7.5Escherichia coli
  • Cytotoxicity Assessments : Cytotoxicity tests on human cell lines (e.g., HEK-293) indicate low toxicity at therapeutic concentrations, suggesting safety for potential drug development.
    Cell LineIC50 (μM)Toxicity Level
    HEK-293>100Low
    MCF-7 (Breast)30Moderate
  • Anti-tubercular Activity : In a study focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives showed promising activity with IC90 values ranging from 3.73 to 4.00 μM, indicating potential for further exploration in tuberculosis treatment .

Study on Anti-tubercular Agents

A recent study aimed at identifying potent anti-tubercular agents synthesized several derivatives based on similar structural frameworks. Among these, compounds with structural similarities to our target exhibited significant activity against Mycobacterium tuberculosis with minimal cytotoxic effects on human cells .

Enzyme Interaction Studies

Research has shown that compounds in this class can interact with key metabolic enzymes, potentially influencing pathways such as glucose metabolism and lipid detoxification. For instance, some derivatives have been shown to inhibit aldose reductase activity, which plays a crucial role in diabetic complications .

Properties

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-19-7-6-8-23(14-19)31-16-22(15-28(31)34)29-30-25-9-4-5-10-26(25)32(29)17-24(33)18-35-27-12-11-20(2)13-21(27)3/h4-14,22,24,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXHAXRVXCCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=C(C=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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